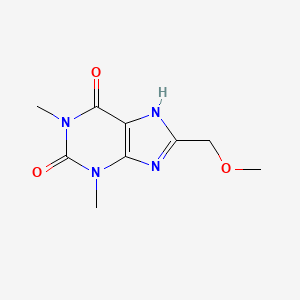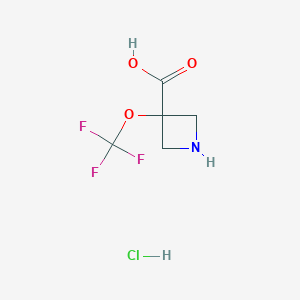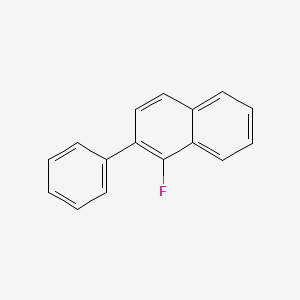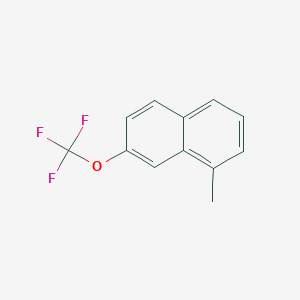
Quinolin-6-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-6-yl methanesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinolin-6-yl methanesulfonate, can be achieved through various methods. Traditional synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the condensation of aniline with different carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinolin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium tert-butoxide, cesium carbonate, and various acids and bases . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with phenyl methanesulfonate in the presence of sodium tert-butoxide can yield aryl ethers .
Applications De Recherche Scientifique
Quinolin-6-yl methanesulfonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of quinolin-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites . This interaction can lead to the disruption of cellular processes and the inhibition of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Quinolin-6-yl methanesulfonate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl methanesulfonate: Similar in structure but with different biological activities.
Quinolin-2-yl methanesulfonate: Known for its use in the synthesis of pharmaceuticals.
Quinolin-4-yl methanesulfonate: Used in the production of dyes and pigments.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C10H9NO3S |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
quinolin-6-yl methanesulfonate |
InChI |
InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |
Clé InChI |
QRCFHLPKTQRDNT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















